molecular formula C18H27N3O2 B1683535 N'-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide CAS No. 144217-65-2

N'-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide

Cat. No. B1683535
CAS RN: 144217-65-2
M. Wt: 317.4 g/mol
InChI Key: AYAGJQPDCPRMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide (NMPO) is an organic molecule that has been studied extensively in recent years due to its potential applications in both in vivo and in vitro experiments. It is a small molecule that has been used as a model compound in a variety of biochemical and physiological studies, as well as being a potential therapeutic agent. NMPO has a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor properties. It has been studied for its potential use in cancer therapy, as well as its potential to be used as a diagnostic tool.

Scientific Research Applications

HIV Inhibition

YYA-021 is a small-molecule CD4 mimic that inhibits HIV entry . It competitively inhibits the interaction between gp120, a viral envelope glycoprotein of HIV, and CD4, a cell surface protein . This inhibition prevents HIV from entering the target cells .

Synergistic Neutralization

In TZM-bl cells infected with simian-human immunodeficiency virus isolate MNA (SHIV MNA) or HIV-1 MNA pseudotyped viruses, YYA-021 inhibited the entry of Envs of SHIV MNA and HIV-1 . It has been suggested that YYA-021 has a synergistic neutralization effect when combined with KD-247, an anti-V3 loop mAb .

Pharmacokinetics

Studies have been conducted on the pharmacokinetics of YYA-021. In Jcl:SD rats, the maximum tolerated dose of YYA-021.HCl was 2.5 mg . When administered by tail vein injection, YYA-021 exhibited widespread tissue distribution due to its hydrophobicity .

Preclinical Development

YYA-021 was initially developed by Tokyo Medical & Dental University . Its global highest R&D status is preclinical, with active indications in HIV infections .

Use in Organic Electronics

A compound similar to YYA-021, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), has been used in organic electronics due to its electrochemical properties . It’s possible that YYA-021 could have similar applications.

Use in Radical Polymerization

Again, a similar compound, TEMPO, has been used in radical polymerization . Given the structural similarities, YYA-021 could potentially be used in similar applications.

properties

IUPAC Name

N'-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-12-6-8-13(9-7-12)19-15(22)16(23)20-14-10-17(2,3)21-18(4,5)11-14/h6-9,14,21H,10-11H2,1-5H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAGJQPDCPRMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NC2CC(NC(C2)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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